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Compound of Interest

Compound Name: N-o-tolyl-guanidine

Cat. No.: B1348334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-tolyl-guanidine derivatives,

focusing on their chemical properties, synthesis, and significant applications in biomedical

research, particularly in the field of drug development. A clear distinction is made between the

monosubstituted N-o-tolyl-guanidine and the more extensively studied disubstituted 1,3-Di-o-

tolylguanidine (DTG), which is a critical tool for investigating sigma receptor pharmacology.

Compound Identification and Core Properties
The term "o-tolyl-guanidine" can refer to two distinct molecules. For clarity, their individual

properties are presented below. The majority of this guide will focus on 1,3-Di-o-tolylguanidine

(DTG) due to its well-documented and significant biological activity.

N-o-tolyl-guanidine: A monosubstituted guanidine primarily used as a versatile chemical

intermediate.[1]

1,3-Di-o-tolylguanidine (DTG): A symmetrically disubstituted guanidine widely recognized as

a high-affinity, non-selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor agonist.[2][3] It is a

standard laboratory tool for probing the function of these receptors.

The molecular structures are as follows:

N-o-tolyl-guanidine Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1348334?utm_src=pdf-interest
https://www.benchchem.com/product/b1348334?utm_src=pdf-body
https://www.benchchem.com/product/b1348334?utm_src=pdf-body
https://www.chemimpex.com/products/20839
https://www.sigmaaldrich.com/FR/fr/product/aldrich/207713
https://www.caymanchem.com/product/31736/1-3-di-o-tolylguanidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1. Molecular structure of N-o-tolyl-guanidine.

1,3-Di-o-tolylguanidine (DTG) Structure

Figure 2. Molecular structure of 1,3-Di-o-tolylguanidine (DTG).

A summary of key quantitative data for both compounds is provided in Table 1.

Table 1: Physicochemical and Identification Data

Property N-o-tolyl-guanidine
1,3-Di-o-tolylguanidine
(DTG)

CAS Number 37557-40-7[1][4][5][6] 97-39-2[2][3]

Molecular Formula C₈H₁₁N₃[1] C₁₅H₁₇N₃[3]

Molecular Weight 149.2 g/mol [1] 239.32 g/mol [2]

Appearance Off-white solid[1] White crystalline powder[7]

Melting Point Not specified 178-179 °C[7]

Solubility Not specified

Soluble in Chloroform,

Acetone, Ethanol; Insoluble in

water, gasoline.[7]

Purity (Typical) ≥ 96% (HPLC)[1] >99% (Titration)[8]

Synonyms 2-(2-methylphenyl)guanidine[1]

DTG, N,N'-bis(2-

methylphenyl)-guanidine,

DOTG[3]

Focus: 1,3-Di-o-tolylguanidine (DTG) in Drug
Development
DTG's primary value in research and drug development stems from its potent interaction with

sigma receptors. These receptors are implicated in a wide range of cellular functions and

disease states, including neurodegenerative disorders, cancer, and pain.[9][10]
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Biological Activity: Sigma Receptor Agonism
DTG acts as an agonist at both sigma-1 and sigma-2 receptors. The binding affinities (Ki) are

reported to be approximately 61 nM for σ₁ and 42 nM for σ₂ receptors, respectively, though

values can vary slightly between studies.[3] This activity allows researchers to modulate sigma

receptor-dependent signaling pathways to study their physiological roles and therapeutic

potential.

Table 2: Receptor Binding Affinity of DTG

Receptor Subtype Binding Affinity (Ki) Reference

Sigma-1 (σ₁) 61 nM [3]

Sigma-2 (σ₂) 42 nM [3]

Mechanism of Action: Sigma-1 Receptor Signaling
The sigma-1 receptor (σ₁R) is a unique ligand-operated molecular chaperone primarily located

at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[11][12] Its

activation by an agonist like DTG initiates a cascade of events crucial for maintaining cellular

homeostasis, particularly under conditions of stress.

Key Signaling Events:

Dissociation from BiP: Under basal conditions, σ₁R is bound to the binding-immunoglobulin

protein (BiP), another ER chaperone. Upon stimulation by an agonist (e.g., DTG) or cellular

stress, σ₁R dissociates from BiP.[11]

Modulation of Calcium (Ca²⁺) Homeostasis: The activated σ₁R translocates to interact with

and stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3) at the MAM. This action

facilitates the efficient transfer of Ca²⁺ from the ER to the mitochondria, which is vital for

stimulating mitochondrial ATP production.[11][12]

Regulation of ER Stress: Activated σ₁R modulates the Unfolded Protein Response (UPR), a

key ER stress pathway. It influences the three main UPR sensors: PERK, IRE1α, and ATF6,

helping to mitigate stress and promote cell survival.[11]
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Interaction with Ion Channels and Receptors: σ₁R can translocate to the plasma membrane

and other cellular compartments to directly modulate the activity of various ion channels

(e.g., voltage-gated Na⁺, K⁺ channels) and G protein-coupled receptors.[12] It also promotes

neurotrophic signaling via pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB

receptor system.[9][12]
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Diagram 1. Agonist-induced Sigma-1 Receptor Signaling Pathway.

Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key

experimental protocols involving DTG.

Synthesis of 1,3-Di-o-tolylguanidine (DTG)
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DTG can be synthesized via a two-step process starting from o-toluidine.[7] This method

involves the creation of a thiourea intermediate followed by desulfurization.

Protocol: Synthesis via Thiourea Intermediate

Step 1: Formation of 1,3-Di-o-tolylthiourea

In a suitable reaction vessel, dissolve o-toluidine in an appropriate solvent (e.g., ethanol).

Add carbon disulfide (CS₂) dropwise to the solution while stirring. The reaction is typically

carried out at room temperature or with gentle heating.

The reaction mixture is stirred for several hours until the formation of the 1,3-Di-o-

tolylthiourea precipitate is complete.

Collect the solid product by filtration, wash with a cold solvent to remove unreacted

starting materials, and dry under a vacuum.

Step 2: Desulfurization to form 1,3-Di-o-tolylguanidine

Suspend the dried 1,3-Di-o-tolylthiourea in aqueous ammonia.

Add a desulfurizing agent, such as lead(II) oxide (PbO), to the suspension.

Heat the mixture under reflux with vigorous stirring. The progress of the reaction can be

monitored by the formation of black lead(II) sulfide (PbS).

After the reaction is complete (typically several hours), cool the mixture and filter to

remove the solid PbS and any unreacted lead oxide.

The filtrate contains the desired product, DTG. Isolate the product by evaporating the

solvent.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-

Di-o-tolylguanidine.
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Diagram 2. General workflow for the synthesis of DTG.

Radioligand Binding Assay for Sigma-2 Receptors
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a

test compound for the σ₂ receptor using [³H]DTG. Since DTG is non-selective, a σ₁-selective

ligand is used to mask the σ₁ binding sites.[13][14][15]

Materials:

Receptor Source: Membrane homogenates from tissue or cells expressing sigma receptors

(e.g., rat liver).[13]

Radioligand: [³H]1,3-Di-o-tolylguanidine ([³H]DTG).

Masking Ligand: (+)-Pentazocine (a selective σ₁ ligand).[13][14]

Non-specific Binding Control: Haloperidol (10 µM).[15]

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

Test Compounds: Serial dilutions of the compound of interest.

Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).[16]
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Scintillation fluid and counter.

Procedure:

Prepare Reaction Mix: In a 96-well plate, for a final volume of 250 µL per well, combine:

50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or

test compound dilution.

50 µL of [³H]DTG (at a final concentration near its Kd for σ₂ receptors, e.g., ~20-30 nM).

50 µL of (+)-Pentazocine (at a final concentration sufficient to saturate >95% of σ₁ sites,

e.g., 500 nM).[15]

Initiate Reaction: Add 100 µL of the membrane preparation (50-120 µg protein) to each well.

Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[14]

[16]

Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C

filters.

Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[16]

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts

per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Calculate specific binding = Total CPM - Non-specific CPM.

Plot the percentage of specific binding against the log concentration of the test compound.

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of [³H]DTG used and Kd is its dissociation constant for the σ₂

receptor.
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In Vivo Ischemic Stroke Model (MCAO)
DTG has been shown to be neuroprotective in rodent models of stroke.[3] The Middle Cerebral

Artery Occlusion (MCAO) model is a standard method to induce focal cerebral ischemia.

Animal Model: Male Sprague-Dawley or Fischer-344 rats (250-300g).[17]

Materials:

1,3-Di-o-tolylguanidine (DTG) dissolved in a suitable vehicle (e.g., saline).

Anesthetic (e.g., isoflurane).

4-0 silicone-coated nylon monofilament suture.[8][17][18]

Surgical instruments, including micro-scissors and forceps.

Heating pad to maintain body temperature at 37°C.

Laser Doppler flowmeter to monitor cerebral blood flow.

Procedure:

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature. Secure

the animal in a supine position. Make a midline cervical incision to expose the common

carotid artery (CCA).

Vessel Isolation: Carefully dissect and isolate the CCA, the external carotid artery (ECA),

and the internal carotid artery (ICA).

Suture Insertion: Ligate the distal end of the ECA. Place a temporary ligature or

microvascular clip on the ICA and CCA. Make a small incision in the ECA stump.

Occlusion: Introduce the silicone-coated monofilament through the ECA incision and

advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A

successful occlusion is confirmed by a sharp drop (~80%) in cerebral blood flow as

measured by the laser Doppler.[19]
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Treatment Administration: Administer DTG (e.g., 10, 15, or 20 mg/kg) or vehicle via

intraperitoneal (i.p.) injection at a designated time point (e.g., at the onset of reperfusion).[3]

Reperfusion (for transient MCAO): After a set occlusion period (e.g., 90 minutes), withdraw

the filament to allow blood flow to resume.[8]

Closure and Recovery: Remove all temporary ligatures, close the incision, and allow the

animal to recover. Provide post-operative care as per institutional guidelines.

Outcome Assessment: At a predetermined endpoint (e.g., 24 hours), assess outcomes such

as neurological deficit scores and infarct volume (measured by TTC staining).[3]
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Diagram 3. Experimental workflow for the MCAO stroke model with DTG treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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